phosphanium bromide CAS No. 110699-77-9](/img/structure/B14317438.png)
[2-(2,3-Dimethylphenoxy)-2-oxoethyl](triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dimethylphenoxy)-2-oxoethylphosphanium bromide is an organophosphorus compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a triphenylphosphonium group and a dimethylphenoxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenoxy)-2-oxoethylphosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate bromide precursor. One common method is the reaction of triphenylphosphine with 2-(2,3-dimethylphenoxy)-2-oxoethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2,3-Dimethylphenoxy)-2-oxoethylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium salts.
科学的研究の応用
2-(2,3-Dimethylphenoxy)-2-oxoethylphosphanium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and catalysts.
作用機序
The mechanism of action of 2-(2,3-Dimethylphenoxy)-2-oxoethylphosphanium bromide involves its interaction with molecular targets through its phosphonium group. This group can facilitate the transfer of the compound into cells, where it can interact with various biomolecules. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can disrupt cellular processes by interacting with proteins and nucleic acids.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis with similar phosphonium functionality.
[2-(2,3-Dimethylphenoxy)-2-oxoethyl]phosphine oxide: A related compound with an oxidized phosphorus center.
[2-(2,3-Dimethylphenoxy)-2-oxoethyl]phosphonium chloride: A similar compound with a chloride counterion instead of bromide.
Uniqueness
The uniqueness of 2-(2,3-Dimethylphenoxy)-2-oxoethylphosphanium bromide lies in its specific combination of the dimethylphenoxy and triphenylphosphonium groups. This combination imparts distinct reactivity and potential applications that are not observed in other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
CAS番号 |
110699-77-9 |
|---|---|
分子式 |
C28H26BrO2P |
分子量 |
505.4 g/mol |
IUPAC名 |
[2-(2,3-dimethylphenoxy)-2-oxoethyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H26O2P.BrH/c1-22-13-12-20-27(23(22)2)30-28(29)21-31(24-14-6-3-7-15-24,25-16-8-4-9-17-25)26-18-10-5-11-19-26;/h3-20H,21H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
VIMDUFPNTOSUTB-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C(=CC=C1)OC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)
![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)
![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)

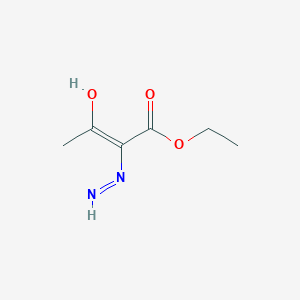
![2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14317386.png)
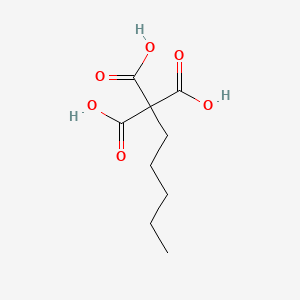
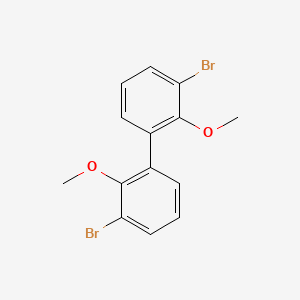

![{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol](/img/structure/B14317403.png)
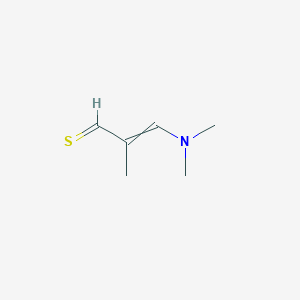
![4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one](/img/structure/B14317415.png)
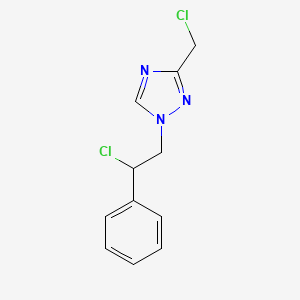
![({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene](/img/structure/B14317436.png)
